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molecular formula C10H9BrO2 B8770634 1-(3-Bromophenyl)-1,3-butanedione

1-(3-Bromophenyl)-1,3-butanedione

Cat. No. B8770634
M. Wt: 241.08 g/mol
InChI Key: ZZPGUHYGTBCVTO-UHFFFAOYSA-N
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Patent
US07105518B2

Procedure details

To a suspension of sodium ethoxide (3.82 g, 55 mmol) in EtOAc (10 mL) that was cooled to −5° C. was added a solution of 3-bromoacetophenone (10.0 g, 50 mmol) in EtOac (10 mL) and THF (10 mL). The mixture was stirred at 0° C. for 4 hours before warming to ambient temperature and stirring for 48 hours. Water (20 mL) and dichloromethane (40 mL) were added. The aqueous layer was separated, and acidified to pH 1 by addition of 2N HCl. EtOAc (100 mL) was added and separated, and the water was washed with EtOAc (2×100 mL). The organic portions were combined, dried (Na2SO4) and concentrated in vacuo to yield title compound as a beige, waxy solid (9.57 g, 79%).
Quantity
3.82 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O-:1][CH2:2][CH3:3].[Na+].[CH3:5][C:6]([C:8]1[CH:13]=[CH:12][CH:11]=[C:10]([Br:14])[CH:9]=1)=[O:7].C1COCC1.O>CCOC(C)=O.ClCCl>[Br:14][C:10]1[CH:9]=[C:8]([C:6](=[O:7])[CH2:5][C:2](=[O:1])[CH3:3])[CH:13]=[CH:12][CH:11]=1 |f:0.1|

Inputs

Step One
Name
Quantity
3.82 g
Type
reactant
Smiles
[O-]CC.[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
CCOC(=O)C
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
CC(=O)C1=CC(=CC=C1)Br
Name
Quantity
10 mL
Type
reactant
Smiles
C1CCOC1
Step Three
Name
Quantity
20 mL
Type
reactant
Smiles
O
Name
Quantity
40 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-5 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 0° C. for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
before warming to ambient temperature
STIRRING
Type
STIRRING
Details
stirring for 48 hours
Duration
48 h
CUSTOM
Type
CUSTOM
Details
The aqueous layer was separated
ADDITION
Type
ADDITION
Details
acidified to pH 1 by addition of 2N HCl
ADDITION
Type
ADDITION
Details
EtOAc (100 mL) was added
CUSTOM
Type
CUSTOM
Details
separated
WASH
Type
WASH
Details
the water was washed with EtOAc (2×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
BrC=1C=C(C=CC1)C(CC(C)=O)=O
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 9.57 g
YIELD: PERCENTYIELD 79%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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